1-(4-Methylpyrimidin-5-yl)ethanone

Description

Chemical Classification and Structural Features within Pyrimidine (B1678525) Chemistry

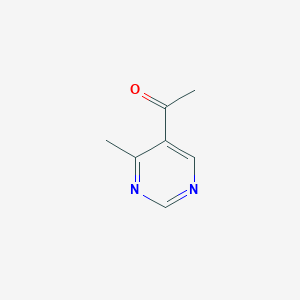

1-(4-Methylpyrimidin-5-yl)ethanone, with the chemical formula C₇H₈N₂O, belongs to the pyrimidine class of heterocyclic compounds. cymitquimica.com Pyrimidines are aromatic organic compounds similar to benzene (B151609) and pyridine, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. wikipedia.orgwjarr.com The structure of this compound features a pyrimidine core substituted with a methyl group at the 4-position and an ethanone (B97240) (acetyl) group at the 5-position. cymitquimica.comsynhet.com

The presence of the ethanone functional group, a carbonyl group bonded to a methyl group and the pyrimidine ring, imparts specific reactivity to the molecule. The carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl group's protons are weakly acidic, allowing for various chemical transformations. evitachem.com

Several analogs of this compound exist, where substitutions on the pyrimidine ring are varied. These include, but are not limited to, 1-(2-amino-4-methylpyrimidin-5-yl)ethanone and 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. nih.govchemimpex.com These variations in substituents can significantly alter the compound's physical and chemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 87379-42-8 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.1512 g/mol |

| InChI Key | ULLKFRGCRYFTHF-UHFFFAOYSA-N |

Data sourced from multiple reputable chemical databases. cymitquimica.comsynhet.com

Significance of Pyrimidine Scaffolds in Research Domains

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. tec.mxnih.gov This significance stems from the fact that the pyrimidine core is a fundamental component of nucleic acids (cytosine, thymine, and uracil), thiamine (B1217682) (vitamin B1), and other essential biomolecules. wikipedia.orgresearchgate.netbritannica.com

The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. nih.gov Researchers have extensively explored pyrimidine-based compounds for their potential as:

Anticancer agents: Many pyrimidine derivatives have been investigated for their ability to inhibit protein kinases or act as antimetabolites in cancer therapy. nih.govbenthamscience.com

Antimicrobial agents: The pyrimidine nucleus is a key feature in various antibacterial and antifungal compounds. wjarr.comnih.gov

Antiviral agents: Pyrimidine analogs have been crucial in the development of antiviral drugs, including those targeting HIV. nih.govnih.gov

Other therapeutic areas: The applications of pyrimidine derivatives extend to anti-inflammatory, analgesic, cardiovascular, and central nervous system-acting agents. nih.gov

The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. tec.mx

Historical Perspectives on Pyrimidine-Bearing Compounds in Academic Literature

The study of pyrimidines dates back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner's work on synthesizing derivatives. wikipedia.org The parent compound, pyrimidine itself, was first prepared in 1900. wikipedia.org

A significant milestone in the history of pyrimidines was the isolation and characterization of the nucleobases cytosine, thymine, and uracil (B121893) from nucleic acids. britannica.com This discovery solidified the fundamental role of pyrimidines in biology.

Throughout the 20th century and into the 21st, research on pyrimidine-containing compounds has exploded, particularly in the field of medicinal chemistry. The development of synthetic methods and a deeper understanding of biological targets have led to the creation of numerous pyrimidine-based drugs and research chemicals. This ongoing research continues to uncover new applications and insights into the chemical and biological properties of this important class of heterocyclic compounds. researchgate.netbenthamscience.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLKFRGCRYFTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296835 | |

| Record name | 1-(4-Methyl-5-pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87379-42-8 | |

| Record name | 1-(4-Methyl-5-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87379-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-5-pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methylpyrimidin 5 Yl Ethanone and Derivatives

De Novo Synthesis Strategies

The de novo synthesis of the pyrimidine (B1678525) core provides a direct route to highly substituted derivatives, including those that can be readily converted to 1-(4-methylpyrimidin-5-yl)ethanone. These methods often involve the strategic assembly of acyclic precursors.

Multicomponent Condensation Reactions in Pyrimidine Formation

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgbohrium.com This approach is particularly valuable for creating diverse libraries of substituted pyrimidines. thieme-connect.com

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.comthieme-connect.com This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. acs.org The key advantage of this sustainable process is its ability to produce highly and unsymmetrically substituted pyrimidines in good to excellent yields. acs.orgthieme-connect.com

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

| Amidines, Alcohols (up to 3) | PN5P-Ir pincer complexes, KOH | Highly substituted pyrimidines | Up to 93% | acs.orgthieme-connect.com |

| Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium (B1175870) acetate (B1210297) (2 equiv.) | Triflic acid | 2,4,6-Triarylpyrimidines | Not specified | mdpi.com |

| Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I | Substituted pyrimidines | Acceptable | organic-chemistry.org |

Cyclization and Cyclocondensation Approaches

Cyclization and cyclocondensation reactions represent a fundamental and widely used strategy for the synthesis of the pyrimidine nucleus. bu.edu.eg These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an N-C-N containing species like an amidine, urea (B33335), or guanidine (B92328). bu.edu.egwikipedia.org

For instance, the reaction of β-keto esters with amidines can lead to the formation of highly substituted 4-pyrimidinols, often promoted by ultrasound irradiation. organic-chemistry.org Another approach involves the cyclization of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to afford pyrimidine derivatives. organic-chemistry.org The Biginelli reaction is a classic example of a multicomponent reaction that falls under this category, though it primarily yields dihydropyrimidinones. wikipedia.org

| Precursors | Reagents/Conditions | Product Type | Reference |

| β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

| β-Formyl enamides, Urea | Samarium chloride, Microwave | Pyrimidines | organic-chemistry.org |

| Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines | organic-chemistry.org |

| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

Direct Functionalization of Pyrimidine Ring Systems

Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized pyrimidines, avoiding the need for pre-functionalized starting materials. researchgate.net This strategy allows for the introduction of various substituents directly onto the pyrimidine core. While electrophilic substitution on the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring, it can be achieved at the C5-position, which is the least electron-deficient. wikipedia.org

More advanced methods focus on transition-metal-catalyzed C-H functionalization. researchgate.net For example, pyrimidine-based directing groups can facilitate the meta-C-H functionalization of arenes, showcasing the versatility of the pyrimidine scaffold in directing chemical reactions. nih.gov Radical substitution reactions also offer a pathway to functionalize the pyrimidine ring, for instance, by replacing a hydrogen atom with an amino or hydroxyl group. rsc.org

Strategic Post-Synthetic Functional Group Transformations

Once the pyrimidine core is assembled, subsequent modifications are often necessary to introduce the desired ethanone (B97240) group at the 5-position and to further elaborate the molecule.

Introduction of the Ethanone Moiety at the 5-Position

The introduction of an acetyl group at the C5-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This can be achieved through various methods, often involving the functionalization of a pre-existing substituent or direct acylation.

One common strategy involves the use of a 5-substituted pyrimidine that can be converted to the ethanone. For example, a 5-cyano or 5-carboxy derivative could potentially be transformed into the corresponding ketone through reactions with organometallic reagents or other established synthetic protocols.

Nucleophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic substitution is a common and effective method for modifying the pyrimidine ring, particularly at the C2, C4, and C6 positions, which are electron-deficient. bhu.ac.in Halogenated pyrimidines are excellent substrates for these reactions. For example, 2-chloropyrimidine (B141910) can undergo amination in the presence of a palladium catalyst to produce 2-aminopyrimidines. nih.gov

The reactivity of different positions can vary. In 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the 4-position. stackexchange.com This selectivity is attributed to the greater stabilization of the intermediate formed during substitution at C4. stackexchange.com The lability of leaving groups can also be influenced by other substituents on the ring. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, both the chloro and methylthio groups can be displaced by nucleophiles under different conditions. rsc.org

| Substrate | Nucleophile/Reagents | Product | Reference |

| 2-Chloropyrimidine | Amines, Palladium catalyst | 2-Aminopyrimidines | nih.gov |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole, then anilines | C4-substituted, then C2-aminated pyrimidine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, etc. | Normal substitution products at C4 | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide in DMSO | Ethyl 2,4-bismethylthiopyrimidine-5-carboxylate | rsc.org |

Oxidation and Reduction Pathways

The ethanone group of this compound is a versatile functional handle that can undergo both oxidation and reduction to yield valuable derivatives.

Oxidation Reactions: Under strong oxidizing conditions, the ethanone moiety can be converted to a carboxylic acid. evitachem.com This transformation provides a route to 5-carboxy-4-methylpyrimidine derivatives, which are important building blocks for further elaboration.

Reduction Reactions: The reduction of the ketone in this compound is a critical step for accessing chiral and achiral alcohol derivatives. The reduction of the carbonyl group leads to the formation of 1-(4-Methylpyrimidin-5-yl)ethanol. This can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) is a common strategy for this transformation, although LiAlH4 is a more powerful and less selective reducing agent. google.com The selective reduction of the ketone is essential, especially when other reducible functional groups are present in the molecule.

A notable application of this reduction is in the synthesis of chiral alcohols, such as (1S)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol, which often serve as key intermediates in the synthesis of biologically active compounds. nih.gov The choice of reducing agent and reaction conditions is paramount to achieving high yield and enantioselectivity.

Derivatization via Imine Formation (e.g., Ethanone-Imine Condensations)

The carbonyl group of this compound can readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by an acid or base and involves the removal of water to drive the equilibrium towards the imine product. nih.gov

The formation of imines from this compound introduces a new point of diversity for creating a library of derivatives. These imines can be further modified, for example, through reduction to form secondary amines or by reaction with various nucleophiles. The reversible nature of imine formation is a key aspect of their chemistry. nih.gov

A general scheme for imine formation is as follows:

A mixture of an aldehyde or ketone and an amine is reacted, often with azeotropic removal of water. researchgate.net

This reaction can be a key step in multicomponent reactions for the synthesis of complex heterocyclic systems. nih.gov

For example, chalcones containing an imine group can be reacted with urea, thiourea, or guanidine in the presence of a base to form various pyrimidine derivatives. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs (e.g., (1S)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol)

The synthesis of enantiomerically pure chiral alcohols, such as (1S)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol, is of significant interest due to their potential as building blocks in asymmetric synthesis. nih.govuni.lu The primary method for achieving this is through the stereoselective reduction of the parent ketone, this compound.

This can be accomplished through several strategies:

Biocatalytic Reduction: The use of microorganisms or isolated enzymes (hydrolases, such as lipases) offers a green and highly selective method for the reduction of ketones. google.comnih.gov For instance, various yeast strains have been shown to reduce substituted acetophenones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov

Chiral Reducing Agents: The use of chiral borane (B79455) reagents or metal catalysts with chiral ligands can effect the asymmetric reduction of the ketone to the desired enantiomer of the alcohol. nih.gov

The synthesis of these chiral analogs often involves careful selection of the catalyst, solvent, and reaction conditions to maximize the enantiomeric excess (e.e.) and yield of the target stereoisomer. nih.gov

Reaction Optimization and Process Efficiency

The choice of catalyst and solvent system can dramatically influence the outcome of the synthesis of pyrimidine derivatives.

Catalysis: A variety of catalysts have been employed in pyrimidine synthesis, including both acid and base catalysts, as well as transition metal catalysts. mdpi.com For instance, zinc chloride (ZnCl2) has been used to catalyze three-component coupling reactions to form pyrimidine derivatives. organic-chemistry.org Iron(II)-complexes have also been utilized in reactions with amidines to produce various pyrimidines. organic-chemistry.org In some cases, metal-free conditions are preferred, utilizing reagents like ammonium iodide (NH4I) to promote the reaction. organic-chemistry.org The use of a sulfuric acid-acetic anhydride (B1165640) system has been shown to shorten reaction times in condensation steps compared to traditional piperidine-acetic acid systems. eurjchem.com

Solvent Effects: The solvent can influence reaction rates, yields, and even the stereochemical outcome of a reaction. nih.gov Ethereal solvents are common but can form peroxides, posing a safety risk. nih.gov Bio-based solvents, such as 2-MeTHF and (-)-L-ethyl lactate, are being explored as greener alternatives and have shown promise in improving catalytic procedures and yields. nih.gov In some syntheses, polar aprotic solvents have been found to significantly shorten reaction times and increase yields compared to traditional solvents like ethanol. eurjchem.com

Precise control over reaction parameters is crucial for maximizing the yield and selectivity of the desired product.

Temperature: Controlled temperature is often required to prevent the formation of side products and ensure high yields. evitachem.com

Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is common to prevent unwanted side reactions, particularly with air- or moisture-sensitive reagents and intermediates. evitachem.com

Reaction Time: Optimizing the reaction time is a balance between achieving complete conversion of the starting materials and preventing the degradation of the product. Studies have shown that the choice of catalyst and solvent can significantly reduce reaction times. eurjchem.com

The following table summarizes the impact of various parameters on the synthesis of pyrimidine derivatives, which can be applied to the synthesis of this compound.

Table 1: Impact of Reaction Parameters on Pyrimidine Synthesis

| Parameter | Effect on Yield and Selectivity | Example | Reference |

|---|---|---|---|

| Catalyst | Can significantly increase reaction rate and influence regioselectivity. | Use of a H2SO4-acetic anhydride system reduced condensation time. | eurjchem.com |

| Solvent | Affects solubility, reaction rate, and can influence stereoselectivity. | Use of polar aprotic solvents increased yield from ~40% to >90%. | eurjchem.com |

| Temperature | Controls reaction kinetics and can minimize side reactions. | Controlled temperatures are often required for high yields. | evitachem.com |

| Atmosphere | Prevents unwanted side reactions with air or moisture. | Inert atmospheres are commonly used to ensure product purity. | evitachem.com |

By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes to this compound and its valuable derivatives.

Mechanistic Organic Chemistry of 1 4 Methylpyrimidin 5 Yl Ethanone Reactions

Reaction Mechanism Elucidation and Pathway Determination

The most direct and widely recognized pathway for the synthesis of 1-(4-Methylpyrimidin-5-yl)ethanone is a variation of the Pinner synthesis. This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (B45752), with an appropriate amidine, such as formamidine (B1211174). The reaction is typically catalyzed by an acid or base and proceeds through a series of nucleophilic addition and condensation-cyclization steps.

Table 3.1: Reactants for the Synthesis of this compound

| Reactant | Chemical Name | Formula | Role in Reaction |

| Acetylacetone | Pentane-2,4-dione | C₅H₈O₂ | Provides the C4, C5, C6, and the methyl and acetyl substituents of the pyrimidine (B1678525) ring. |

| Formamidine | Methanimidamide | CH₄N₂ | Provides the N1, C2, and N3 atoms of the pyrimidine ring. |

The reaction pathway is elucidated as a multi-step process:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of formamidine on one of the carbonyl carbons of acetylacetone. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This attack forms a tetrahedral intermediate.

Proton Transfer and Dehydration (Formation of an Enamine Intermediate): The tetrahedral intermediate undergoes proton transfer and subsequently loses a molecule of water to form a more stable enamine or a related imine-enamine tautomer.

Intramolecular Cyclization: The second nitrogen atom of the formamidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step closes the six-membered ring, leading to a cyclic dihydropyrimidine (B8664642) intermediate.

Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration event results in the formation of the stable, aromatic pyrimidine ring of this compound. The driving force for this step is the significant gain in resonance stabilization associated with the formation of the aromatic system. wikipedia.org

This pathway is analogous to other well-known multicomponent reactions like the Biginelli reaction, which also involves the condensation of a β-dicarbonyl compound, although the Biginelli reaction typically employs an aldehyde and urea (B33335) to produce dihydropyrimidinones. wikipedia.orgsigmaaldrich.com

Characterization of Reaction Intermediates and Transition States

The elucidation of the reaction mechanism relies on the identification and characterization of transient species, namely reaction intermediates and the transition states that connect them. While the direct isolation of these species can be challenging due to their inherent instability, their structures and properties can be inferred from mechanistic studies of related reactions and computational modeling.

Reaction Intermediates:

The synthesis of this compound from acetylacetone and formamidine proceeds through several key intermediates.

Table 3.2: Proposed Intermediates in the Synthesis of this compound

| Intermediate | Proposed Structure | Description |

| I-1 | (A representation of the initial adduct) | A tetrahedral hemiaminal-like species formed from the initial nucleophilic attack of formamidine on a carbonyl group of acetylacetone. |

| I-2 | (A representation of the enamine intermediate) | An acyclic enamine formed after the dehydration of the initial adduct. This species exists in equilibrium with its imine tautomer. |

| I-3 | (A representation of the cyclic dihydropyrimidine) | A non-aromatic, six-membered dihydropyrimidine ring formed via intramolecular cyclization. It contains two hydroxyl groups (or one hydroxyl and one amino group, depending on the tautomeric form). |

The characterization of such intermediates in similar pyrimidine syntheses has been supported by spectroscopic methods. acs.org For example, in related syntheses, the formation of acyclic condensation products has been observed before the final ring-closing step.

Transition States:

Each step in the reaction mechanism proceeds through a high-energy transition state. The geometry and energy of these transition states dictate the kinetics of the reaction.

TS1 (Initial Nucleophilic Attack): The transition state for the initial attack of formamidine on acetylacetone involves the partial formation of a nitrogen-carbon bond and the partial breaking of the carbonyl carbon-oxygen pi bond. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral.

TS2 (Intramolecular Cyclization): This transition state involves the approach of the second amidine nitrogen to the remaining carbonyl carbon. It is characterized by a constrained, cyclic arrangement where the new nitrogen-carbon bond is partially formed. The conformational flexibility of the acyclic intermediate (I-2) is lost as the ring begins to form.

TS3 (Aromatization): The transition state for the final dehydration step involves the partial breaking of carbon-oxygen and carbon-hydrogen bonds, and the partial formation of the new pi bonds that complete the aromatic system. This is often the rate-determining step in the aromatization sequence, and its energy is significantly influenced by the stability of the forming aromatic ring.

The study of potential transition-state analogues is a common strategy in medicinal chemistry to design enzyme inhibitors, for instance, for enzymes involved in pyrimidine biosynthesis like aspartate transcarbamylase. rsc.org

Advanced Spectroscopic and Structural Characterization of the Pyrimidine Ethanone Scaffold

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For 1-(4-Methylpyrimidin-5-yl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its molecular structure, revealing the specific chemical environment of each atom.

Proton NMR spectroscopy for this compound identifies the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal is influenced by its local electronic environment, with electronegative atoms and unsaturated systems causing a downfield shift to higher ppm values. libretexts.org The spectrum of this compound is characterized by four distinct singlets, confirming the absence of adjacent, non-equivalent protons which would otherwise lead to signal splitting.

The two protons on the pyrimidine (B1678525) ring, H-2 and H-6, are highly deshielded due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current, causing them to appear far downfield. The methyl protons attached to the pyrimidine ring and the acetyl group protons appear as sharp singlets in the upfield region.

Table 1: Experimental ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.13 | Singlet |

| H-6 | 8.65 | Singlet |

| Ring-CH₃ (at C4) | 2.40 | Singlet |

| Acetyl-CH₃ | 2.64 | Singlet |

Data is consistent with findings for structurally similar compounds like 4-(4-chlorophenyl)-5-methylpyrimidine and 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone. rsc.orgrsc.org

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, allowing for clear resolution of all carbon signals. oregonstate.edu

The carbonyl carbon of the ethanone (B97240) group is significantly deshielded and appears at the lowest field (highest ppm value), a characteristic feature for ketones. libretexts.org The carbons of the pyrimidine ring resonate in the aromatic region, while the two methyl carbons appear at the highest field.

Table 2: Predicted and Experimental ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | 190 - 205 | ~200.1 |

| C-5 | 125 - 135 | ~130.3 |

| C-2 | 155 - 160 | ~159.0 |

| C-6 | 156 - 162 | ~156.6 |

| C-4 | 160 - 165 | ~163.8 |

| Acetyl-CH₃ | 25 - 35 | ~31.5 |

| Ring-CH₃ (at C4) | 15 - 25 | ~17.2 |

Predicted ranges are based on standard chemical shift tables. oregonstate.edulibretexts.org Experimental data is derived from analysis of closely related structures such as 4-(4-chlorophenyl)-5-methylpyrimidine. rsc.org

Mass Spectrometry (MS) Applications for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. chemguide.co.ukyoutube.com For this compound (C₇H₈N₂O), the calculated molecular weight is 136.15 g/mol , resulting in a molecular ion peak at m/z = 136. cymitquimica.com

The molecular ion is often unstable and breaks down into smaller, charged fragments. The pattern of this fragmentation provides valuable structural information. For ketones, a common fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org

Key fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the acetyl methyl group results in a prominent fragment ion at m/z = 121. This corresponds to the [M-15]⁺ ion.

Loss of an acetyl group (•COCH₃): Cleavage of the bond between the pyrimidine ring and the carbonyl carbon leads to the formation of a fragment at m/z = 93. This corresponds to the [M-43]⁺ ion, representing the 4-methylpyrimidine (B18481) cation.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 136 | [M]⁺ | Molecular Ion |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 93 | [M - COCH₃]⁺ | Loss of the acetyl radical |

Fragmentation patterns are based on established principles for ketones. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent peak in the spectrum is due to the stretching vibration of the carbonyl (C=O) group of the ketone, which appears as a strong, sharp band. libretexts.org Other significant absorptions include those from C-H bonds in the methyl groups and the pyrimidine ring, as well as vibrations from the C=C and C=N bonds within the heterocyclic ring. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| ~1710 | C=O Stretch | Ketone |

| 1600-1450 | C=C and C=N Stretch | Pyrimidine Ring |

Absorption ranges are based on standard IR correlation tables. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. unl.pt This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings. The spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic pyrimidine ring and the C=O double bond, typically resulting in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent and the molecular structure.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Pyrimidine Ring, C=O | 200 - 280 |

| n → π* | Pyrimidine Ring, C=O | 280 - 400 |

Expected ranges are based on the electronic structure of the molecule and general principles of UV-Vis spectroscopy. unl.ptnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific X-ray crystallographic data for this compound is not widely available in the published literature, this technique would be the ultimate tool to confirm the planarity of the pyrimidine ring, the orientation of the ethanone substituent relative to the ring, and the packing of the molecules in the solid state.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and phase behavior of the pyrimidine-ethanone scaffold are critical parameters for its handling, storage, and application in various fields, including materials science and pharmaceutical development. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques to elucidate these properties. While specific experimental data for this compound is not extensively available in public literature, analysis of related pyrimidine derivatives provides significant insights into the expected thermal characteristics of this class of compounds. mdpi.comresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. wikipedia.org For pyrimidine derivatives, TGA typically reveals a multi-stage or single-stage decomposition process depending on the nature and substitution pattern of the pyrimidine ring. mdpi.comresearchgate.net The onset of decomposition is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) is employed to study the heat flow associated with thermal transitions in a material as a function of temperature. nih.govnih.gov This technique is instrumental in identifying melting points, glass transitions, and other phase changes. For crystalline solids like many pyrimidine derivatives, DSC curves will show a sharp endothermic peak corresponding to the melting point, the value of which is indicative of the purity and the crystalline lattice energy of the compound.

Detailed research findings on analogous pyrimidine structures indicate that the thermal stability is influenced by the substituents on the pyrimidine core. researchgate.net For instance, the presence of different functional groups can alter the decomposition mechanism and the temperature at which significant mass loss occurs.

Below are representative data tables illustrating the kind of information obtained from TGA and DSC analyses of pyrimidine derivatives, which can be considered indicative for the this compound scaffold.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Pyrimidine Derivative

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 220 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 °C |

| Final Decomposition Temperature (Tfinal) | 300 °C |

| Mass Loss (%) | 85% |

| Residue at 600 °C (%) | 15% |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Pyrimidine Derivative

| Parameter | Value |

| Melting Point (Tm) | 125 °C |

| Enthalpy of Fusion (ΔHf) | 30 J/g |

| Glass Transition Temperature (Tg) | Not Observed |

The TGA data in Table 1 suggests a decomposition process that initiates at 220 °C and completes by 300 °C, with a significant mass loss, which is characteristic of the degradation of an organic molecule. The DSC data in Table 2 indicates a sharp melting point, which is typical for a crystalline solid. The absence of a glass transition temperature further supports the crystalline nature of the analyzed compound. The enthalpy of fusion provides a measure of the energy required to melt the crystalline structure.

Computational and Theoretical Chemistry Studies of 1 4 Methylpyrimidin 5 Yl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations for 1-(4-methylpyrimidin-5-yl)ethanone would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. In silico docking studies can screen this compound against a library of known protein structures, particularly enzymes and receptors implicated in various diseases. For instance, pyrimidine (B1678525) derivatives are known to interact with kinases, a family of enzymes often targeted in cancer therapy.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between the ligand (this compound) and the protein target. A lower binding energy typically indicates a more stable and potent interaction. The binding mode reveals the precise orientation of the ligand within the protein's active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the compound's biological activity.

For example, a hypothetical docking study of this compound with a protein kinase might reveal hydrogen bonding between the pyrimidine nitrogen atoms or the carbonyl oxygen of the ethanone (B97240) group and amino acid residues in the kinase hinge region. The methyl group on the pyrimidine ring and the acetyl group could engage in hydrophobic interactions within a specific pocket of the active site.

A hypothetical data table for such a study might look like this:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Leu148, Val30 | Hydrophobic | ||

| Kinase B | -7.2 | Asp161 | Hydrogen Bond |

| Phe159 | π-π Stacking | ||

| Non-kinase Target C | -6.1 | Arg120 | Ionic Interaction |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations can provide a detailed understanding of the electronic properties of this compound. By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient regions of the molecule. This is crucial for predicting its reactivity and interaction with biological targets. The analysis of Mulliken charges or Natural Bond Orbital (NBO) charges would reveal the partial atomic charges on each atom. For instance, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbonyl group are expected to carry negative partial charges, making them potential hydrogen bond acceptors. Conversely, the carbonyl carbon and the hydrogen atoms would likely have positive partial charges.

DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For example, the calculations would predict specific frequencies for the C=O stretching of the ethanone group, the C=N stretching of the pyrimidine ring, and the C-H stretching of the methyl group.

Similarly, the prediction of electronic transitions and the maximum absorption wavelength (λmax) in the UV-Visible spectrum provides insights into the molecule's electronic structure and its potential for applications in materials science.

DFT can be employed to analyze the intramolecular interactions that contribute to the stability and conformation of this compound. The presence of a π-conjugated system involving the pyrimidine ring and the ethanone group can be investigated. This conjugation influences the molecule's electronic properties and planarity. Hyperconjugation effects, such as the interaction between the methyl group's C-H bonds and the pyrimidine ring's π-system, can also be quantified. While intramolecular hydrogen bonding is unlikely in the ground state of this specific molecule, DFT could explore its potential in excited states or upon interaction with other molecules.

Molecular Mechanics and Conformation Analysis

Molecular mechanics uses classical mechanics to model molecular systems. It is a computationally less expensive method than quantum chemical calculations and is well-suited for studying the conformational landscape of flexible molecules.

For this compound, molecular mechanics simulations can be used to explore the different possible spatial arrangements (conformations) of the molecule. The primary focus would be on the rotation around the single bond connecting the ethanone group to the pyrimidine ring. By performing a conformational search, one can identify the lowest energy (most stable) conformation and the energy barriers for rotation between different conformations. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site. The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the relative energy of different conformers as a function of dihedral angles.

A hypothetical data table summarizing conformational analysis might be:

| Conformer | Dihedral Angle (C4-C5-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.0 | 75 |

| 2 | 180° | 1.2 | 25 |

In Silico Assessment of Drug-Likeness

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug in humans. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five, which examines key physicochemical properties of a molecule. units.itdrugbank.comresearchgate.net These properties include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. units.itdrugbank.comresearchgate.netsailife.com Adherence to these rules suggests a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, an in silico analysis of its drug-likeness has been performed based on its molecular structure. The key parameters are summarized in the table below. The molecular formula of the compound is C₇H₈N₂O. sigmaaldrich.com

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 136.15 g/mol sigmaaldrich.com | < 500 g/mol units.itdrugbank.com | Yes |

| Lipophilicity (XlogP) | ~0.1 (estimated) uni.lu | ≤ 5 units.itsailife.com | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 units.itdrugbank.com | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 units.itdrugbank.com | Yes |

The data clearly indicates that this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. The estimated lipophilicity (XlogP) is also within the acceptable range, indicating a balance between aqueous solubility and lipid membrane permeability. Furthermore, the molecule possesses no hydrogen bond donors and only three hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the carbonyl oxygen), comfortably meeting the rule's requirements. This comprehensive compliance suggests that this compound has a favorable drug-like profile from a physicochemical standpoint, making it a promising candidate for further investigation in drug discovery pipelines.

Computational Studies on Reaction Mechanisms

Despite the utility of these methods, a comprehensive search of the scientific literature reveals a lack of specific computational studies focused on the reaction mechanisms of this compound. While computational studies on the reactions of other pyrimidine derivatives exist, such as the investigation of thiouracil derivatives and their interaction with biological targets, specific mechanistic analyses for the title compound are not available. mdpi.comresearchgate.netresearchgate.net Therefore, detailed research findings on the computational studies of its reaction mechanisms cannot be presented at this time. Future computational research could explore various reactions involving the ethanone moiety, such as nucleophilic additions or condensations, or reactions involving the pyrimidine ring, to provide a deeper understanding of the chemical reactivity of this compound.

Biological and Biomedical Research Applications of Pyrimidine Ethanone Compounds Non Clinical

Building Block Utility in the Synthesis of Bioactive Molecules

The chemical architecture of 1-(4-Methylpyrimidin-5-yl)ethanone, featuring a reactive ethanone (B97240) group attached to a methyl-substituted pyrimidine (B1678525) ring, positions it as a valuable intermediate in organic synthesis. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including a variety of therapeutic agents. The ethanone functional group provides a reactive site for a wide array of chemical transformations, allowing for the construction of more complex molecular structures.

Derivatives such as 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone are recognized as important lead compounds in the development of new pharmaceuticals. evitachem.com The versatility of the this compound scaffold is further highlighted by the commercial availability of its amino-substituted analogue, 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone, which serves as a ready starting material for the synthesis of diverse compound libraries. The interest in this class of molecules is also evidenced by inquiries within the research community regarding synthetic routes to related structures, such as 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone.

The strategic importance of this and related pyrimidine-ethanone compounds lies in their ability to serve as a foundation for generating novel molecules with potential therapeutic applications, spanning from anticancer to antimicrobial agents.

Investigation of Enzyme Inhibition Mechanisms

The pyrimidine scaffold is a key component in many enzyme inhibitors. While direct studies on this compound are limited in publicly available literature, the inhibitory potential of closely related pyrimidine-ethanone derivatives against several key enzymes has been investigated.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a major target in cancer therapy. Research has shown that diaminopyrimidine derivatives bearing a substituted benzoyl group at the 5-position of the pyrimidine ring are potent inhibitors of CDKs. For instance, the compound 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone has demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4. nih.gov The structural similarity of this compound to this compound suggests that derivatives of the latter could also be explored as potential CDK inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is another important enzyme target, particularly in the development of anticancer and antimicrobial agents. DHFR inhibitors block the synthesis of tetrahydrofolate, a key cofactor in the synthesis of nucleic acids and amino acids. While many DHFR inhibitors are known, the class of 2,4-diaminopyrimidines, such as pyrimethamine, are well-established in this role. wikipedia.orgresearchgate.net Although no specific studies on this compound as a DHFR inhibitor have been reported, its pyrimidine core makes it a candidate for derivatization to explore such activity.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. The development of selective GSK-3β inhibitors is an active area of research. While specific data on this compound is not available, the broader class of pyrimidine derivatives has been explored for GSK-3β inhibition.

Receptor Binding Profiling and Ligand Design

The design of ligands that bind to specific biological receptors is a cornerstone of drug discovery. The this compound structure can be considered a valuable starting point for the design of novel receptor ligands. The pyrimidine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for receptor binding. The ethanone group offers a handle for chemical modification to optimize binding affinity and selectivity.

While specific receptor binding profiles for this compound have not been detailed in the available literature, a derivative, 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone, is suggested to exert its biological effects through mechanisms that may include receptor binding. evitachem.com The exploration of this compound and its analogues in receptor binding assays would be a logical step in elucidating their pharmacological profiles and potential therapeutic targets.

In Vitro Biological Activity Evaluation

The in vitro assessment of biological activity is a critical step in the non-clinical evaluation of new chemical entities. The following subsections discuss the potential of this compound and its derivatives in various in vitro assays, based on the known activities of the broader pyrimidine class.

Antiproliferative and Cytotoxic Studies on Cancer Cell Lines

The antiproliferative and cytotoxic effects of pyrimidine derivatives against various cancer cell lines are well-documented. However, specific studies on this compound are not present in the reviewed literature. To provide context, the activities of other pyrimidine-containing compounds are presented.

HepG2 (Hepatocellular Carcinoma): Numerous studies have evaluated the cytotoxic effects of novel compounds on the HepG2 cell line. For example, genistein (B1671435) has been shown to reduce the viability of HepG2 cells in a dose-dependent manner. nih.gov While not directly related to the compound , this highlights the use of this cell line in screening for anticancer activity.

MCF-7 (Breast Adenocarcinoma): The MCF-7 cell line is another standard for in vitro cancer research. A variety of compounds, including organotin derivatives and plant extracts, have been tested for their cytotoxic effects on these cells, with IC50 values determined to quantify their potency. nih.govnih.gov Thienopyrimidine derivatives, which share a fused heterocyclic system with the pyrimidine core, have also shown significant antiproliferative activity against MCF-7 cells. mdpi.com

The table below presents data for other heterocyclic compounds to illustrate the type of data generated in such studies. It is important to note that this data does not include this compound.

| Compound/Extract | Cell Line | Assay | IC50 Value | Source |

| Compound C1 (monoorganotin) | MCF-7 | MTT | 2.5±0.50 μg/mL (48h) | nih.gov |

| Aqueous Extract of M. parasiticus | MCF-7 | MTT | 59.33 ± 3.3 μg/mL | nih.gov |

| Methanolic Extract of M. parasiticus | MCF-7 | MTT | 97.33 ± 3.75 μg/mL | nih.gov |

| Genistein | HepG2 | MTT | 25 μM | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal)

The pyrimidine nucleus is a constituent of many compounds with established antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is lacking, the potential for derivatives of this compound is suggested by studies on related structures.

Antibacterial Activity: A range of pyrimidine derivatives have been synthesized and tested against various bacterial strains. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine-substituted piperazine (B1678402) have demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains. nih.gov Similarly, novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives have shown strong inhibitory effects against Staphylococcus aureus and Escherichia coli DNA gyrase. nih.gov

Antifungal Activity: The search for new antifungal agents is a critical area of research. Bis-5-methylbenzimidazole compounds have been evaluated for their in vitro antifungal activity against Candida albicans and Candida tropicalis, with many showing inhibitory effects. nih.gov The structural elements of this compound could be incorporated into novel antifungal drug design.

The following table provides examples of antimicrobial activity for other heterocyclic compounds.

| Compound Class | Organism(s) | Activity/Target | Source |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | MIC values as low as 0.25 µg/mL | nih.gov |

| 1-(dihydropyrazol-1-yl)ethanone oxime ester derivatives | S. aureus & E. coli | DNA gyrase inhibition (IC50 0.125-0.25 µg/mL) | nih.gov |

| bis-5-methylbenzimidazole compounds | C. albicans & C. tropicalis | MIC range of 25-800 mg/L | nih.gov |

Antiviral Activity Assessments

Pyrimidine analogues are a cornerstone of antiviral therapy. While there is no specific antiviral data for this compound in the public domain, the general importance of the pyrimidine scaffold in this field is undeniable. For example, various substituted pyrimidine glycoside derivatives have been synthesized and tested for their antiviral activity against the Hepatitis B virus (HBV). researchgate.net The structural framework of this compound makes it a plausible candidate for derivatization into novel antiviral agents.

Anti-inflammatory Response Modulations

The pyrimidine nucleus is a foundational scaffold in the development of new therapeutic agents, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects. orientjchem.orgnih.govrsc.org Research into pyrimidine derivatives has revealed their ability to modulate inflammatory pathways, primarily by inhibiting key enzymes and mediators involved in the inflammatory cascade. rsc.org

The anti-inflammatory action of many pyrimidine-based compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rsc.org Specifically, many research efforts focus on designing derivatives that show high selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutive COX-1 isoform. mdpi.com This selectivity is a critical goal in developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects. tandfonline.com Beyond COX inhibition, pyrimidine analogs have been found to suppress other vital inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor-kappa B (NF-κB), as well as various pro-inflammatory cytokines and chemokines. rsc.org

Non-clinical in vitro studies have demonstrated the efficacy of various pyrimidine derivatives. For instance, certain analogs have shown dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated inflammatory responses in cell lines like human leukemia monocytic (THP-1) cells. mdpi.com Similarly, pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. mdpi.com While direct studies on the anti-inflammatory properties of this compound are not extensively documented, its core structure is representative of the class of compounds actively being investigated for these effects.

| Compound Class/Derivative | Assay/Model | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Pyrimidine Derivatives (L1, L2) | COX-1/COX-2 Inhibition Assay | Showed high selectivity towards COX-2, comparable to meloxicam. | mdpi.com |

| Pyrimidine Derivatives (L1, L2) | LPS-stimulated THP-1 cells | Demonstrated dose-dependent inhibition of inflammatory cell growth. | mdpi.com |

| 4-Amino-5-arylpyrimidines | Carrageenan-induced edema in rats | Demonstrated anti-inflammatory activity. | nih.gov |

| Pyrazolo[1,5-a]quinazoline Derivatives | LPS-induced NF-κB activity in THP-1 cells | Identified 13 compounds with significant inhibitory activity (IC50 < 50 µM). | mdpi.com |

Other Pharmacological Activities (e.g., Antidiabetic, Antioxidant, Telomerase Inhibition, Anticonvulsant)

The structural versatility of the pyrimidine ring has allowed for its exploration in a multitude of pharmacological contexts beyond inflammation.

Antidiabetic Activity: The pyrimidine scaffold has been identified as a promising starting point for the development of novel antidiabetic agents, although this area remains less explored compared to others. orientjchem.org

Antioxidant Activity: Many pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. orientjchem.orgnih.govnih.gov These compounds often act by scavenging harmful free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov The antioxidant capacity is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com Studies have shown that certain pyrimidine analogs can strongly inhibit lipid peroxidation and reduce free radical levels, sometimes with efficacy comparable to standard antioxidants like ascorbic acid or Trolox. nih.govnih.govmdpi.com

Telomerase Inhibition: Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is upregulated in the vast majority of cancer cells, making it a prime target for anticancer drug development. plos.orgnih.gov Small-molecule inhibitors of telomerase are of significant interest. nih.gov Some telomerase inhibitors function by binding to and stabilizing G-quadruplex structures that can form in the G-rich telomeric DNA overhang, thereby blocking the enzyme's access. nih.gov Pyrimidine derivatives and other heterocyclic systems can be designed to act as telomerase inhibitors, either by interacting with the enzyme's active site or by stabilizing these secondary DNA structures. plos.orgmdpi.com

Anticonvulsant Activity: The pyrimidine nucleus is a feature in various compounds that have been investigated for their potential to manage seizures. A range of pyrimidine derivatives have demonstrated anticonvulsant effects in preclinical models, highlighting another avenue for the pharmacological application of this heterocyclic system. orientjchem.orgnih.govresearchgate.netresearchgate.net

| Pharmacological Activity | Compound Class/Derivative | Key Finding/Mechanism | Reference |

|---|---|---|---|

| Antioxidant | Pyrido[2,3-d]pyrimidines | Strongly inhibit lipid peroxidation. Derivative 2d showed strong cytotoxic effects on A549 cells. | nih.gov |

| Antioxidant | Spiro pyrrolo[3,4-d]pyrimidine derivative | Compound 11 exhibited strong antioxidant activity with an IC50 value of 33.0 µg/mL in a DPPH assay. | nih.gov |

| Antioxidant | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Compounds 3g and 3h displayed promising DPPH radical scavenging (70.6% and 73.5% at 10 µM). | mdpi.com |

| Telomerase Inhibition | Indole nucleotide analog (5-MeCITP) | Functions as a direct inhibitor of telomerase activity. | plos.org |

| Telomerase Inhibition | Anthraquinone derivatives | Identified as potent, small-molecule telomerase inhibitors that do not stabilize G-quadruplexes. | nih.gov |

| Anticonvulsant | Dihydropyrimidine (B8664642) Derivatives | Several synthesized compounds showed anticonvulsant activity in the Maximal Electroshock (MES) model. | nih.gov |

Studies on Interactions with Nucleic Acids (e.g., DNA Binding, G-quadruplex structures)

The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), which form the building blocks of the nucleic acids DNA and RNA. wikipedia.org This inherent chemical relationship makes synthetic pyrimidine derivatives prime candidates for research into nucleic acid interactions.

DNA Binding: The interaction of small molecules with DNA is a primary mechanism for many antitumor drugs. mdpi.com Synthetic pyrimidine derivatives can be designed to bind to DNA through several non-covalent modes, including intercalation (where the molecule inserts itself between base pairs) and groove binding (where it fits into the minor or major groove of the double helix). mdpi.com These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Spectroscopic methods are commonly used to study these binding events and elucidate the interaction mode. mdpi.com

G-quadruplex Structures: In addition to the canonical double helix, DNA can form non-canonical secondary structures known as G-quadruplexes (G4). nih.gov These four-stranded structures are formed in guanine-rich sequences, which are prevalent in biologically important genomic regions such as telomeres and the promoter regions of oncogenes like MYC and PARP1. nih.govmdpi.com The formation and stabilization of G4 structures by small-molecule ligands can act as a regulatory switch, inhibiting telomerase activity at telomeres or repressing the transcription of cancer-related genes. nih.govmdpi.com A variety of heterocyclic compounds, including derivatives of perylene (B46583) and acridine, have been developed as G4-stabilizing ligands. mdpi.comnih.gov Pyridostatin, for example, is a well-known G4 ligand that shows selectivity for these structures over duplex DNA. mdpi.comfrontiersin.org The planar, aromatic nature of the pyrimidine ring makes it a suitable scaffold for designing novel ligands that could target and stabilize G-quadruplexes, offering a sophisticated mechanism for gene regulation and potential anticancer activity.

| Ligand/Compound Class | Nucleic Acid Target | Interaction Mode/Effect | Reference |

|---|---|---|---|

| 4,6-Dihydrazone Pyrimidine Derivatives | DNA (general) | Binds to DNA via groove binding and partial intercalation. | mdpi.com |

| Pyridostatin (PDS) | G-quadruplex DNA | Stabilizes G-quadruplex structures, leading to inhibition of telomerase and C-strand synthesis. | nih.govfrontiersin.org |

| TMPyP4 (Cationic Porphyrin) | G-quadruplex in MYC promoter | Stabilizes the G-quadruplex, leading to decreased transcription of the MYC oncogene. | nih.gov |

| Perylene Derivatives | Inter- and intramolecular G-quadruplexes | Induces and interacts with G-quadruplex structures, correlating with telomerase inhibition. | nih.gov |

Applications in Agricultural Chemistry Research (Herbicides, Fungicides)

The pyrimidine scaffold is not only significant in pharmaceuticals but also plays a crucial role in the development of modern agrochemicals. chemimpex.com Its derivatives have been successfully developed and commercialized as both herbicides and fungicides.

Herbicides: Certain pyrimidine-containing compounds have demonstrated herbicidal activity. orientjchem.org One of the key molecular targets for herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov The inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death in susceptible plants. Research has led to the discovery of highly potent PPO inhibitors based on a thieno[2,3-d]pyrimidine-2,4-dione scaffold, which exhibit excellent and broad-spectrum weed control in post-emergence applications. nih.gov

Fungicides: The pyrimidine ring is a core component of several important agricultural fungicides used to protect crops from devastating diseases. mdpi.com Notably, a structurally related compound, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, is explicitly utilized as a building block in the synthesis of agrochemicals, particularly fungicides. chemimpex.com Pyrimidine-based fungicides are effective against a range of plant pathogens, including oomycetes, which cause diseases like downy mildew. mdpi.com For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which contain a pyrimidine-like nicotinamide core, have shown excellent efficacy against cucumber downy mildew (Pseudoperonospora cubensis), in some cases superior to commercial fungicides in field trials. mdpi.com

The established use of pyrimidine structures in agrochemistry suggests that this compound and its analogs are valuable compounds for research aimed at discovering new and more effective crop protection agents.

| Application | Compound Class/Derivative | Target/Effectiveness | Reference |

|---|---|---|---|

| Fungicide / Herbicide | 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | Used as a building block in the development of agrochemicals. | chemimpex.com |

| Herbicide | Thieno[2,3-d]pyrimidine-2,4-dione derivative (6g) | Potent inhibitor of protoporphyrinogen IX oxidase (PPO); provides wide-spectrum weed control. | nih.gov |

| Fungicide | N-(thiophen-2-yl) nicotinamide derivatives | Excellent in vivo fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis). | mdpi.com |

| Fungicide | 2,4,5-trioxopyrrolidin-1,3-thiazolidine derivatives | Broad-spectrum antifungal activity against various potato pathogens, including Phytophthora infestans. | researchgate.net |

Advanced Chemical and Material Science Research Applications

Role as Advanced Intermediates in Organic Synthesis

1-(4-Methylpyrimidin-5-yl)ethanone serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The reactivity of its ethanone (B97240) functional group and the pyrimidine (B1678525) core allows for a variety of chemical transformations, making it a versatile precursor for a diverse range of compounds. evitachem.com

The ethanone group, for instance, can undergo nucleophilic substitution reactions with amines or alcohols, leading to the formation of various substituted derivatives. evitachem.com Furthermore, this group can be oxidized to yield carboxylic acids, providing another avenue for molecular diversification. evitachem.com Condensation reactions with other carbonyl compounds are also possible, enabling the construction of larger, more complex heterocyclic structures. evitachem.com

Researchers have explored the use of this compound and its derivatives in the synthesis of compounds with potential biological activities. For example, derivatives of this compound are investigated as potential enzyme inhibitors, particularly those involved in nucleic acid synthesis, by mimicking natural substrates. evitachem.com They are also studied for their ability to bind to specific cellular receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis. evitachem.com

The synthesis of various substituted pyrimidines often involves the use of precursors like this compound. For instance, discussions around the synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone highlight the strategic importance of building the pyrimidine ring en-route, showcasing the versatility of synthetic approaches in this chemical family. researchgate.net

Development in Fine Chemical Production

The utility of this compound extends to the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. It is classified as a fine chemical and is used as a reagent and intermediate in synthetic organic chemistry for pharmaceutical and other applications. synhet.com

Its derivatives, such as 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, are recognized as essential building blocks in the synthesis of various bioactive molecules. chemimpex.com This particular derivative is instrumental in developing targeted therapies and crop protection agents, underscoring the importance of the pyrimidine scaffold in creating molecules with high efficacy and specificity. chemimpex.com The applications span both the pharmaceutical and agrochemical industries, where it contributes to the development of new drugs and agents like fungicides or herbicides. chemimpex.com

The production of such specialized chemicals often requires precise control over reaction conditions to ensure high purity and yield. The analytical characterization of this compound and its products is typically performed using techniques such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. synhet.com

Exploration in Novel Material Science

While the primary applications of this compound and its derivatives have traditionally been in organic synthesis and fine chemicals, there is growing interest in their potential within material science. The heterocyclic pyrimidine core is a component of various functional materials, and the ability to introduce different functional groups via the ethanone moiety opens up possibilities for creating novel materials with tailored properties.

Research into related pyrimidine-containing compounds provides a glimpse into the potential avenues for this compound. For example, the study of isoxazole (B147169) derivatives, which can be synthesized from related precursors, reveals their transformations into fused heterocyclic systems and their potential biological activities, hinting at applications in functional materials. researchgate.net

The development of materials with specific optical or electronic properties is an active area of research. While direct research on the material science applications of this compound is not extensively documented in the provided results, the structural motifs present in this compound are found in various advanced materials. For instance, pyrimidine derivatives are being explored for applications in Organic Light-Emitting Diodes (OLEDs) and as organic monomers for Covalent Organic Frameworks (COFs). bldpharm.com The synthesis of such materials often relies on the availability of versatile building blocks like this compound.

Further research is needed to fully uncover the potential of this compound in the creation of novel materials. Its unique combination of a pyrimidine core and a reactive acetyl group makes it a promising candidate for the design and synthesis of next-generation functional materials.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylpyrimidin-5-yl)ethanone, and what reaction conditions are typically employed?

The synthesis often starts with substituted pyrimidine precursors. For example, nucleophilic substitution or condensation reactions can introduce the ethanone moiety. Key reagents may include formaldehyde or acetylating agents under basic conditions (e.g., sodium hydroxide). Purification typically involves recrystallization or column chromatography to isolate the product in high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

- NMR (¹H/¹³C): Aromatic protons on the pyrimidine ring appear as doublets or multiplets (δ 7.5–8.5 ppm). The methyl group on the pyrimidine resonates near δ 2.5 ppm, while the ethanone carbonyl carbon is observed at ~200 ppm in ¹³C NMR.

- IR: A strong carbonyl stretch (C=O) near 1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 136.15 (C₇H₈N₂O) with fragmentation patterns corresponding to pyrimidine ring cleavage .

Q. What are the primary hazards associated with handling this compound, and what safety protocols should be followed?

The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and follow first-aid measures per SDS guidelines, including rinsing exposed skin/eyes and seeking medical attention .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures are effective. Purity is assessed via HPLC (>95% peak area), melting point consistency, and NMR spectral clarity .

Q. How should this compound be stored to ensure stability?

Store in a sealed container under dry conditions at 2–8°C. Moisture may hydrolyze the ketone group or promote dimerization, reducing reactivity in downstream applications .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculates electron density distribution, identifying electrophilic sites (e.g., the carbonyl carbon) and nucleophilic regions on the pyrimidine ring. Frontier molecular orbital analysis (HOMO-LUMO) reveals charge-transfer tendencies, aiding in predicting reaction pathways and regioselectivity .

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in derivatives of this compound?

SHELX software refines crystallographic data by solving phase problems via direct methods (SHELXD) and optimizing atomic coordinates (SHELXL). For example, hydrogen bonding patterns or torsional angles in derivatives can be validated against experimental data, with R-factors < 5% indicating high accuracy .

Q. What strategies reconcile contradictory reaction rate data in kinetic studies of this compound?

Q. How do electronic effects of the methyl and pyrimidine groups influence electrophilic substitution regioselectivity?

The methyl group acts as an electron-donating group (EDG), activating the para position on the pyrimidine ring. In contrast, the ethanone moiety withdraws electrons, directing electrophiles to the ortho position. Hammett substituent constants (σ) or computational electrostatic potential maps can quantify these effects .

Q. What mechanistic insights explain unexpected byproduct formation during derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.